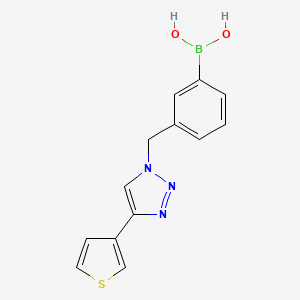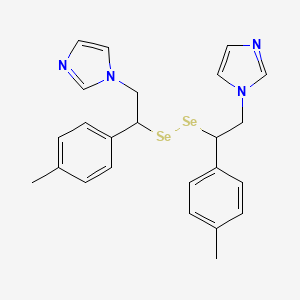
Antifungal agent 43
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal agent 43 is a novel compound developed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound has shown promise in both clinical and industrial applications due to its unique properties and mechanisms of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 43 involves multiple steps, starting with the preparation of key intermediates. The initial step typically involves the formation of a core structure through a series of condensation and cyclization reactions. Common reagents used in these steps include organic solvents like chloroform and methanol, as well as catalysts such as phosphatidylcholine and cholesterol .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Antifungal agent 43 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its antifungal properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products
The major products formed from these reactions are derivatives of this compound with enhanced efficacy and stability. These derivatives are often tested for their antifungal activity to identify the most potent forms of the compound.
Wissenschaftliche Forschungsanwendungen
Antifungal agent 43 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of antifungal agents and develop new derivatives with improved properties.
Biology: Employed in research to understand fungal cell biology and the pathways targeted by antifungal agents.
Wirkmechanismus
Antifungal agent 43 exerts its effects by targeting specific molecular pathways in fungal cells. It binds to ergosterol in the fungal cell membrane, disrupting cell permeability and leading to cell death. This mechanism is similar to that of other polyene antifungal agents but with enhanced specificity and reduced toxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amphotericin B: A polyene antifungal agent that also targets ergosterol but has higher toxicity.
Itraconazole: A triazole antifungal that inhibits ergosterol synthesis but has a different mechanism of action.
Posaconazole: Another triazole antifungal with a broader spectrum of activity compared to Itraconazole
Uniqueness
Antifungal agent 43 stands out due to its unique structure and enhanced specificity for fungal cells. It has shown lower toxicity compared to Amphotericin B and a broader spectrum of activity compared to Itraconazole. These properties make it a promising candidate for further development and clinical use .
Eigenschaften
Molekularformel |
C24H26N4Se2 |
|---|---|
Molekulargewicht |
528.4 g/mol |
IUPAC-Name |
1-[2-[[2-imidazol-1-yl-1-(4-methylphenyl)ethyl]diselanyl]-2-(4-methylphenyl)ethyl]imidazole |
InChI |
InChI=1S/C24H26N4Se2/c1-19-3-7-21(8-4-19)23(15-27-13-11-25-17-27)29-30-24(16-28-14-12-26-18-28)22-9-5-20(2)6-10-22/h3-14,17-18,23-24H,15-16H2,1-2H3 |
InChI-Schlüssel |
RWVYKGJWKKMOJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CN2C=CN=C2)[Se][Se]C(CN3C=CN=C3)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



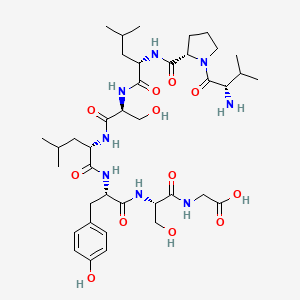

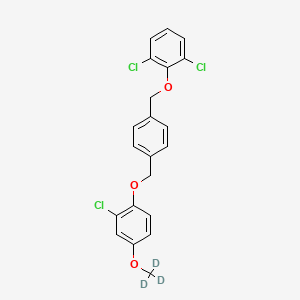
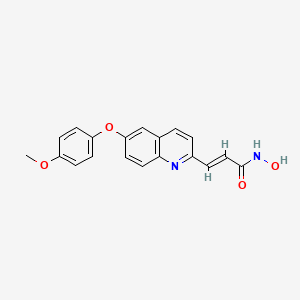
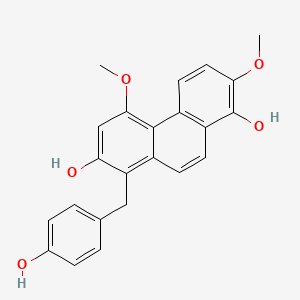

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)
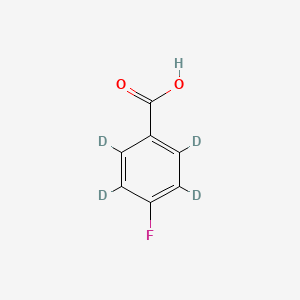
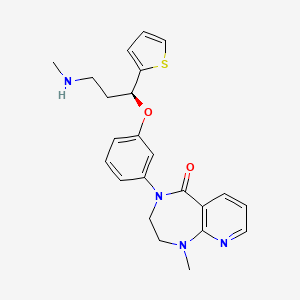
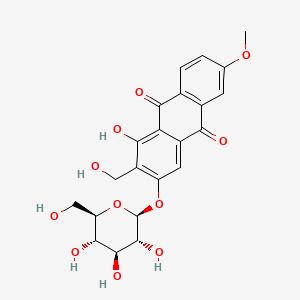
![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)

